molecular formula C8H7NO B076525 5-Methylbenzoxazole CAS No. 10531-78-9

5-Methylbenzoxazole

Cat. No. B076525
CAS RN: 10531-78-9
M. Wt: 133.15 g/mol
InChI Key: UBIAVBGIRDRQLD-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Combine 2-amino-4-methyl-phenol (1.0 g, 8.12 mmol), [(dimethylaminomethylene-aminomethylene)dimethylammonium chloride (Gold's reagent) (1.6 g, 9.91 mmol), anhydrous 1,4-dioxane (25 mL) and reflux for 17 h. Cool the reaction mixture to ambient temperature, evaporate the solvent and purify by chromatography on silica gel eluting with hexane/EtOAc (9:1) to obtain the desired intermediate as a yellow oil (0.7 g, 65%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[OH:9].[Cl-].[CH3:11]N(C=NC=[N+](C)C)C>O1CCOCC1>[CH3:8][C:6]1[CH:5]=[CH:4][C:3]2[O:9][CH:11]=[N:1][C:2]=2[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)C)O
Name
Quantity
1.6 g
Type
reactant
Smiles
[Cl-].CN(C)C=NC=[N+](C)C
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporate the solvent
CUSTOM
Type
CUSTOM
Details
purify by chromatography on silica gel eluting with hexane/EtOAc (9:1)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC2=C(N=CO2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.